

An In-Depth Technical Guide to Ethyl 3-amino-2-nitrobenzoate

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Compound of Interest

Compound Name: Ethyl 3-amino-2-nitrobenzoate

Cat. No.: B069608

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Ethyl 3-amino-2-nitrobenzoate**, a key chemical intermediate. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on its role in modern organic synthesis and drug discovery. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences, offering not only procedural knowledge but also insights into the rationale behind synthetic choices and applications.

Chemical Identity and Nomenclature

The compound at the core of this guide is systematically known by its IUPAC name, **ethyl 3-amino-2-nitrobenzoate**.^[1] It is crucial to distinguish this molecule from its isomers, such as ethyl 2-amino-3-nitrobenzoate, as their chemical properties and reactivity can differ significantly.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	ethyl 3-amino-2-nitrobenzoate	[1]
Synonyms	Benzoic acid, 3-amino-2-nitro-, ethyl ester	[1]
CAS Number	193014-01-6	[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1]
Molecular Weight	210.19 g/mol	[1]
Canonical SMILES	CCOC(=O)C1=C(C(=CC=C1)N)[O-]	[1]
InChIKey	IJNYIIHVEXLJGI-UHFFFAOYSA-N	[1]

Synthesis of Ethyl 3-amino-2-nitrobenzoate

While **Ethyl 3-amino-2-nitrobenzoate** is commercially available from various suppliers, understanding its synthesis is vital for process optimization and the development of novel analogues. The synthesis of this compound is not as widely documented as its isomers. However, based on established principles of organic chemistry, a plausible and efficient synthetic route can be proposed. A common strategy for the synthesis of aminonitrobenzoic acid derivatives involves the nitration of an aminobenzoic acid precursor, followed by esterification.

Proposed Synthetic Pathway: A Step-by-Step Protocol

This proposed synthesis aims for regioselective nitration, which is a key challenge due to the activating and ortho-, para-directing nature of the amino group and the deactivating, meta-directing nature of the ester group. To achieve the desired 3-amino-2-nitro substitution pattern, a strategic protection and nitration sequence is necessary.

Diagram 1: Proposed Synthesis of **Ethyl 3-amino-2-nitrobenzoate**



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Caption: A three-step synthetic workflow for **Ethyl 3-amino-2-nitrobenzoate**.

Experimental Protocol:

- Step 1: Acetylation of Ethyl 3-aminobenzoate:
 - To a solution of ethyl 3-aminobenzoate in pyridine, slowly add acetic anhydride at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 3-acetamidobenzoate.

Causality: The acetylation of the amino group is a crucial step to control the regioselectivity of the subsequent nitration. The acetamido group is still an ortho-, para-director, but it is less activating than the amino group, which helps to prevent polysubstitution and oxidation under the harsh nitrating conditions.

- Step 2: Nitration of Ethyl 3-acetamidobenzoate:

- Dissolve the ethyl 3-acetamidobenzoate in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
- Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) while maintaining the low temperature.
- Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain ethyl 3-acetamido-2-nitrobenzoate.

Causality: The ortho-directing effect of the acetamido group, combined with the meta-directing effect of the ethyl ester, favors the introduction of the nitro group at the C2 position. The use of a strong acid medium is essential for the generation of the nitronium ion (NO_2^+), the active electrophile in this reaction.

- Step 3: Hydrolysis of Ethyl 3-acetamido-2-nitrobenzoate:
 - Suspend the ethyl 3-acetamido-2-nitrobenzoate in a mixture of aqueous hydrochloric acid and ethanol.
 - Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).
 - Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
 - Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure **ethyl 3-amino-2-nitrobenzoate**.

Causality: The acidic hydrolysis cleaves the amide bond, regenerating the free amino group to yield the final product.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of **Ethyl 3-amino-2-nitrobenzoate** is essential for its handling, formulation, and use in synthetic protocols.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White solid	[2]
Purity	≥96.0%	[2]
Storage	Store in a cool, dry, tightly sealed container	[2]
XLogP3-AA	1.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	3	[1]

Spectroscopic Characterization:

While comprehensive, peer-reviewed spectroscopic data for **Ethyl 3-amino-2-nitrobenzoate** is not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the amino protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,3-trisubstituted benzene ring.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with those attached to the nitro and amino groups showing characteristic shifts), and the carbons of the ethyl group.
- IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O

stretching of the ester (around 1700-1730 cm^{-1}), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm^{-1} and 1345-1385 cm^{-1} , respectively).

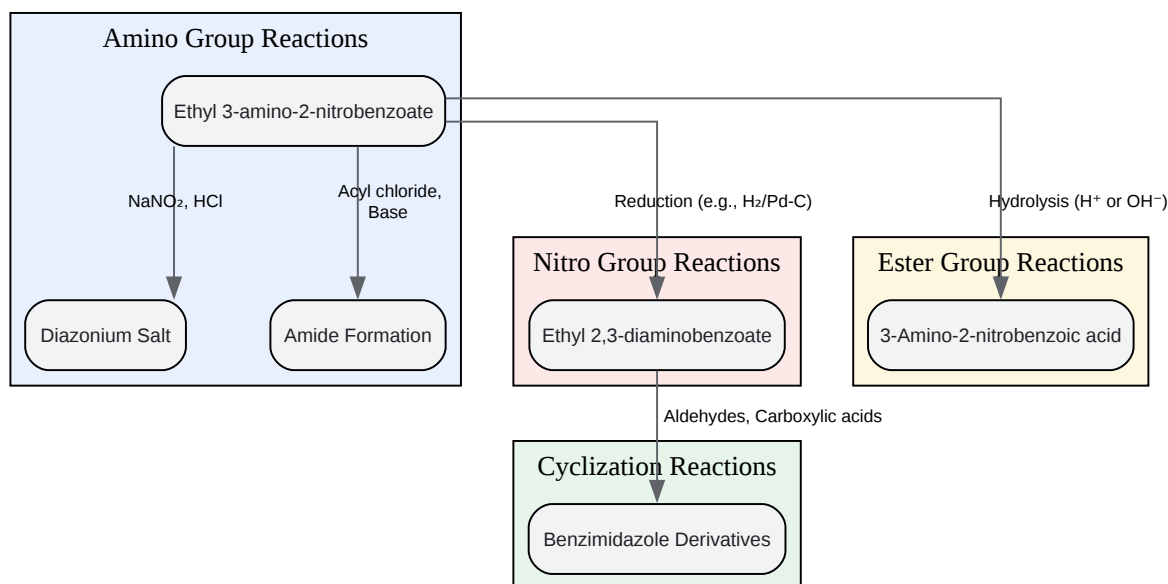
- Mass Spectrometry: The mass spectrum would show the molecular ion peak (M^+) at m/z 210, along with fragmentation patterns characteristic of the loss of the ethoxy group and other fragments.

Chemical Reactivity and Applications in Synthesis

Ethyl 3-amino-2-nitrobenzoate is a versatile building block in organic synthesis, primarily owing to the presence of three reactive functionalities: an amino group, a nitro group, and an ethyl ester. These groups can be selectively transformed to introduce further chemical diversity.

Key Reactions and Synthetic Utility

Diagram 2: Reactivity of **Ethyl 3-amino-2-nitrobenzoate**



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Caption: Key transformations of the functional groups in **Ethyl 3-amino-2-nitrobenzoate**.

- **Reactions of the Amino Group:** The primary amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated to form amides or participate in condensation reactions.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) or metal/acid combinations (e.g., Sn/HCl). This transformation yields ethyl 2,3-diaminobenzoate, a valuable precursor for the synthesis of heterocyclic compounds.
- **Hydrolysis of the Ester Group:** The ethyl ester can be hydrolyzed under acidic or basic conditions to afford 3-amino-2-nitrobenzoic acid, providing another point for chemical modification.

Application in Heterocyclic Synthesis: A Case Study

A significant application of **Ethyl 3-amino-2-nitrobenzoate** is in the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. For instance, it serves as a key starting material in the preparation of benzimidazole derivatives that have shown potential as phosphatidylinositol 3-kinase (PI3K) inhibitors, which are important targets in cancer therapy.

In a patented synthetic route, **Ethyl 3-amino-2-nitrobenzoate** is reacted with other reagents to construct the benzimidazole core. This highlights its utility as a readily available and functionalized building block for accessing complex molecular architectures.

Another documented reaction involves the treatment of **Ethyl 3-amino-2-nitrobenzoate** with 2,5-dimethoxytetrahydrofuran in glacial acetic acid. This type of reaction is indicative of its use in constructing pyrrole or other heterocyclic rings fused to the benzene core.

Conclusion

Ethyl 3-amino-2-nitrobenzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecules, particularly heterocyclic compounds with interesting biological activities.

While detailed synthetic protocols and comprehensive spectroscopic data in the public domain are somewhat limited, this guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this important building block. Further exploration of its reactivity and applications is warranted and is likely to uncover new and innovative synthetic methodologies.

References

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